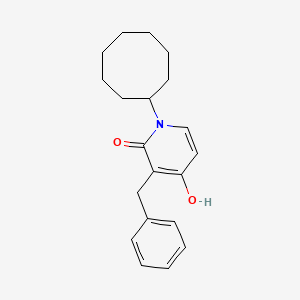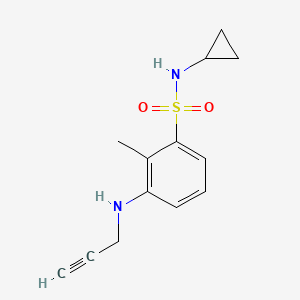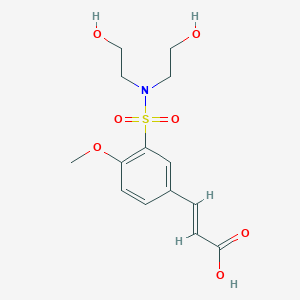![molecular formula C21H23N5OS B2719056 8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889955-92-4](/img/structure/B2719056.png)
8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with potential biological activity. The presence of an amino group and a carboxamide group suggests that it could interact with biological systems through hydrogen bonding or ionic interactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and functional groups. The naphthyridine ring system, in particular, is a bicyclic structure that could potentially exist in multiple tautomeric forms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could increase its rigidity and potentially its melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research on pyridonecarboxylic acids and their analogs, including structures similar to the compound , has demonstrated their potential as antibacterial agents. Studies have involved the synthesis of various analogs to explore their antibacterial efficacy, with some compounds showing more activity than standard treatments like enoxacin, indicating a promising area for the development of new antibacterial drugs (Egawa et al., 1984).
Cytotoxic Activity Against Cancer Cells
Carboxamide derivatives of naphthyridines have been synthesized and tested for their cytotoxic activity against cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. Some derivatives have shown potent cytotoxic effects, suggesting potential applications in cancer therapy (Deady et al., 2003).
NK(1) Receptor Antagonists for Bladder Disorders
Naphthyridine-carboxamide derivatives have been evaluated as tachykinin NK(1) receptor antagonists, showing promising results in in vitro and in vivo studies for the treatment of bladder function disorders. The stereochemistry around specific moieties is crucial for receptor recognition, underscoring the importance of detailed structural studies in drug development (Natsugari et al., 1999).
Supramolecular Chemistry
Studies on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives have advanced our understanding of supramolecular interactions. These interactions are pivotal in the formation of crystal structures and have implications for the development of materials with specific properties (Jin et al., 2011).
Implications for Drug Design
The synthesis and structural analysis of naphthyridine derivatives, including studies on their interactions with DNA, provide valuable insights for the design of anti-cancer drugs. Understanding the molecular basis of these interactions helps in designing more effective therapeutic agents with specific biological activities (Hudson et al., 1987).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-N-[4-(dimethylamino)phenyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-25(2)14-5-3-13(4-6-14)23-20(27)19-17(22)15-11-16-18(24-21(15)28-19)12-7-9-26(16)10-8-12/h3-6,11-12H,7-10,22H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPQNZLPXTEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)
![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)
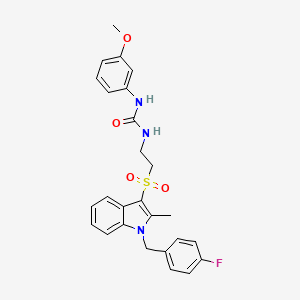

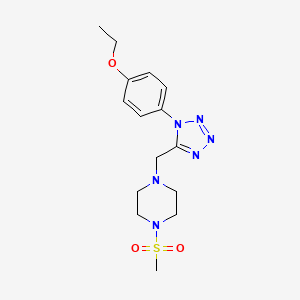
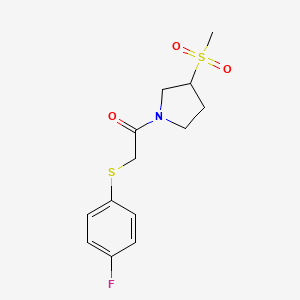

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)


